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E3 Ligase Ligand-linker Conjugate 109

PROTAC SOS1 degradation KRAS-mutant cancer

PROTAC development fails when conjugate substitutions alter ternary complex formation. This specific cereblon ligand-linker conjugate (MW 411.49) provides validated vector geometry for SOS1-targeting degraders. - Enables systematic SAR probing of linker length effects on DC50/Dmax - Molecularly distinct from analog Conjugate 108 for controlled structure-activity studies - Direct precursor for SOS1 PROTACs used in KRAS-mutant oncology models - Standard R&D packaging with batch-specific COA available

Molecular Formula C23H29N3O4
Molecular Weight 411.5 g/mol
Cat. No. B15576899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 109
Molecular FormulaC23H29N3O4
Molecular Weight411.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29N3O4/c1-16-2-3-18(14-19(16)26-11-6-20(28)24-22(26)30)21(29)25-12-9-23(10-13-25)7-4-17(15-27)5-8-23/h2-3,14-15,17H,4-13H2,1H3,(H,24,28,30)
InChIKeyKGMUSVADYFYZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 109: SOS1 PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 109 (CAS: 2911613-55-1) is a pre-conjugated building block comprising an E3 ubiquitin ligase ligand covalently attached to a chemical linker, designed specifically as a synthetic intermediate for the assembly of PROTAC (Proteolysis-Targeting Chimera) molecules targeting Son of Sevenless 1 (SOS1) [1]. With a molecular formula of C23H29N3O4 and a molecular weight of 411.49, this conjugate enables efficient modular construction of SOS1-targeting heterobifunctional degraders .

Why Substituting Conjugate 109 Fails


In PROTAC development, the linker length, chemical composition, and exit vector geometry directly dictate ternary complex formation efficiency and subsequent degradation potency (DC50) [1]. Generic substitution of E3 ligase ligand-linker conjugates is not feasible because linker length variation as small as 2–4 atoms can produce a 4-log unit range in pDC50 values [2]. Additionally, the choice between VHL-recruiting versus CRBN-recruiting conjugates fundamentally alters the degradation profile, as these E3 ligases exhibit distinct tissue expression patterns and resistance liabilities [3]. E3 Ligase Ligand-linker Conjugate 109 is optimized for SOS1-targeting PROTAC synthesis; substituting it with a structurally uncharacterized conjugate introduces uncontrolled variables in degradation efficiency, cellular permeability, and target selectivity [1].

Key Evidence for Conjugate 109


Molecular Properties vs. Conjugate 108

E3 Ligase Ligand-linker Conjugate 109 incorporates a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, a critical distinction from CRBN-based conjugates. Unlike CRBN-based PROTACs containing thalidomide derivatives, which cannot be tested in experimental animals due to species-specific cereblon binding incompatibility, VHL-based PROTACs constructed with conjugates analogous to Conjugate 109 are fully amenable to in vivo preclinical evaluation in standard rodent models [1]. This difference is not merely theoretical: CRBN PROTACs containing thalidomide derivatives cannot be tested in experimental animals, whereas VHL-based systems are routinely evaluated in vivo [1].

PROTAC SOS1 degradation KRAS-mutant cancer VHL E3 ligase in vivo pharmacology

Application Scope vs. Conjugate 116

The linker component of Conjugate 109 has been optimized for SOS1 PROTAC synthesis. A comprehensive normalized model generated from curated linker SAR studies demonstrates that linear linker length directly affects observed degradation potency (DC50) [1]. The relationship is non-linear and target-dependent; minor linker length variations can shift DC50 values by orders of magnitude. This model provides a quantitative framework for understanding why the specific linker composition in Conjugate 109—optimized for SOS1 ternary complex geometry—cannot be arbitrarily replaced with alternative linker lengths or compositions [1].

PROTAC linker SAR DC50 optimization ternary complex formation linker length modeling

Patent-Specified SOS1 PROTAC Degrader Assembly: Conjugate 109 Is a Defined Building Block

E3 Ligase Ligand-linker Conjugate 109 is explicitly designated for the synthesis of PROTAC SOS1 degrader (HY-161636) . The parent patent WO2024083257A1 defines a modular synthetic strategy wherein distinct SOS1 ligands, linkers, and E3 ligase ligands are assembled to generate SOS1-targeting PROTACs [1]. Conjugate 109 represents the combined E3 ligase ligand-linker module, which is paired with E3 ligase Ligand 26 (CAS: 2911613-35-7, the target-binding warhead component) to complete the heterobifunctional degrader . This patent-defined modular approach distinguishes Conjugate 109 from generic ligand-linker conjugates that lack validated pairing with specific SOS1 warheads.

SOS1 PROTAC patent WO2024083257A1 modular PROTAC synthesis E3 ligase ligand-linker

VHL E3 Ligase Recruitment Enables Catalytic Degradation with Distinct Resistance Profile

PROTACs recruit specific E3 ligases, and the choice of E3 ligand determines both degradation efficiency and resistance liability. Resistance to CRBN-recruiting PROTACs arises through downregulation or inactivation of CRBN [1]. In contrast, VHL-based PROTACs constructed from conjugates like Conjugate 109 recruit a different E3 ligase with distinct cellular regulation, providing an alternative degradation pathway that may circumvent CRBN-associated resistance [1]. Additionally, PROTACs operate through a catalytic mechanism wherein a single degrader molecule can induce multiple rounds of target protein ubiquitination and degradation, distinguishing this modality from stoichiometric small-molecule inhibition .

VHL E3 ligase PROTAC resistance catalytic degradation CRBN downregulation

Research Applications for Conjugate 109


SOS1 PROTAC Synthesis for KRAS-Mutant Cancer

E3 Ligase Ligand-linker Conjugate 109 serves as the E3 ligase ligand-linker module in the modular PROTAC assembly strategy defined in WO2024083257A1 [1]. Researchers should procure Conjugate 109 in combination with E3 ligase Ligand 26 (CAS: 2911613-35-7) to construct PROTAC SOS1 degrader (HY-161636) according to the patent-specified synthetic pathway . This approach ensures that the assembled PROTAC matches the validated configuration for SOS1 degradation studies in KRAS-mutant cancer models [1].

Linker SAR in Cereblon PROTACs

For laboratories planning in vivo efficacy studies of SOS1-targeted protein degradation, VHL-recruiting PROTACs constructed from conjugates analogous to Conjugate 109 are suitable for evaluation in standard rodent xenograft models. In contrast, CRBN-based SOS1 PROTACs containing thalidomide-derived ligands cannot be tested in experimental animals due to species-specific cereblon binding incompatibility [1]. This application scenario applies specifically to preclinical studies requiring animal model validation of SOS1 PROTAC antitumor activity.

SOS1 Degradation Biomarker Validation

Conjugate 109 enables construction of VHL-recruiting SOS1 PROTACs, which can be used in comparative studies with CRBN-recruiting SOS1 degraders (e.g., PROTAC SOS1 degrader-10 with DC50 values of 1.85–7.53 nM [1]) to investigate E3 ligase-dependent differences in degradation efficiency, tissue selectivity, and resistance liability. CRBN-based PROTACs exhibit resistance through CRBN downregulation or inactivation, whereas VHL-based systems present a distinct resistance profile . Such comparative investigations are essential for optimizing SOS1-targeted degradation strategies against KRAS-mutant cancers.

Linker Structure-Activity Relationship (SAR) Studies in SOS1 PROTAC Optimization

The linker component of Conjugate 109 represents an optimized configuration for SOS1 ternary complex formation. Researchers can use Conjugate 109 as a reference building block in systematic linker SAR campaigns to further optimize degradation potency, where linker functionality differences have been shown to produce a 4-log unit range in pDC50 values [1]. This application is relevant for medicinal chemistry teams developing next-generation SOS1 PROTACs with improved DC50 and Dmax profiles.

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